![molecular formula C11H11N5OS B12550412 N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide CAS No. 143151-93-3](/img/structure/B12550412.png)
N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide and sulfur to form the tetrazole ring. This intermediate is then reacted with but-3-enoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学的研究の応用
N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- N-[3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]hexanamide
Uniqueness
N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide is unique due to its specific structure, which includes a but-3-enamide group. This structural feature may confer distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
143151-93-3 |
|---|---|
分子式 |
C11H11N5OS |
分子量 |
261.31 g/mol |
IUPAC名 |
N-[2-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]but-3-enamide |
InChI |
InChI=1S/C11H11N5OS/c1-2-5-10(17)12-8-6-3-4-7-9(8)16-11(18)13-14-15-16/h2-4,6-7H,1,5H2,(H,12,17)(H,13,15,18) |
InChIキー |
PYCGBWPWJXCDKG-UHFFFAOYSA-N |
正規SMILES |
C=CCC(=O)NC1=CC=CC=C1N2C(=S)N=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


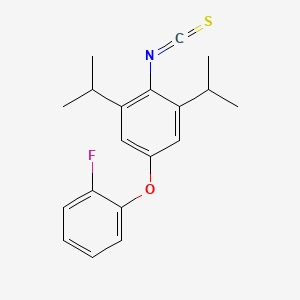
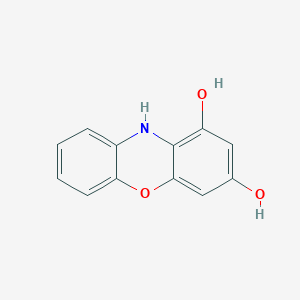
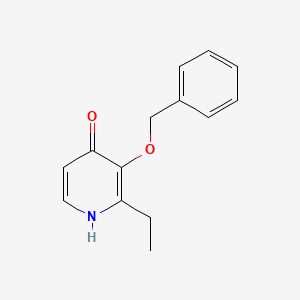
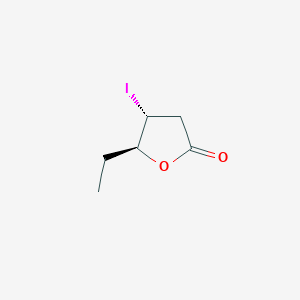

![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
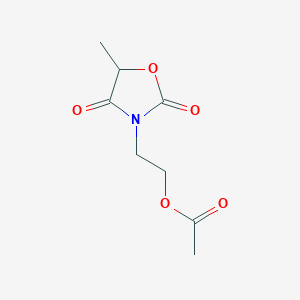




![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)

![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
